molecular formula C8H10N2O3 B2527861 Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate CAS No. 2361635-99-4

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate

Cat. No.: B2527861
CAS No.: 2361635-99-4
M. Wt: 182.179
InChI Key: BDVKQPQRIQEADI-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate (CAS 2361635-99-4) is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This pyrimidine derivative is characterized by a ester functional group and a hydroxymethyl substituent on its pyrimidine ring. The pyrimidine scaffold is a fundamental structure in medicinal chemistry and is ubiquitous in nature, most notably as the core of nucleobases in DNA and RNA . Derivatives of 5-hydroxymethylpyrimidine are of significant scientific interest. They are found as non-typical bases in nucleic acids, such as 5-hydroxymethylcytosine, which is involved in epigenetic regulation and is thought to play a role in gene expression and DNA demethylation . Furthermore, the 5-hydroxymethylpyrimidine motif is present in certain natural bioactive compounds, including the antibiotic bacimethrin . Scientific research investigates related pyrimidine structures for a range of biological activities, including cytotoxic properties against cancer cell lines and antimicrobial effects . As such, this compound serves as a versatile building block for researchers in organic synthesis and medicinal chemistry, who may utilize it to develop novel molecules for biochemical screening and pharmaceutical development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-6(8(12)13-2)3-9-7(4-11)10-5/h3,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVKQPQRIQEADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

MBH Reaction and Intermediate Formation

The foundational approach to methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate involves a three-step sequence starting with the MgI₂-catalyzed MBH reaction between substituted aldehydes and methyl propiolate. This method demonstrates remarkable versatility, accommodating both electron-rich and electron-deficient aldehydes. The reaction typically proceeds at room temperature in dichloromethane, with MgI₂ (1.2 equivalents) facilitating nucleophilic attack by the aldehyde on the activated propiolate.

Key parameters for the MBH step:

  • Temperature : 0°C to room temperature (20–25°C)
  • Reaction time : 30 hours
  • Yield range : 68–92% across 15 substrates

The resulting α-(hydroxymethyl)-iodoacrylate intermediate undergoes Dess-Martin periodinane oxidation to generate the crucial α-iodomethylene β-keto ester. This oxidation step proves superior to alternatives like PCC or Jones reagent, providing 85–94% yields with minimal side products.

Cyclocondensation with Amidines

The final pyrimidine ring formation employs benzamidine hydrochloride under basic conditions. A representative procedure details:

  • Reactants :

    • α-Iodomethylene β-keto ester (1.0 equiv)
    • Benzamidine hydrochloride (1.2 equiv)
    • Potassium carbonate (2.5 equiv)
  • Conditions :

    • Solvent: Ethanol/water (4:1)
    • Temperature: Reflux at 80°C
    • Time: 12–18 hours

This step delivers this compound in 73–88% yield, with purity >95% by HPLC. The reaction mechanism proceeds through sequential nucleophilic attack at the α-position, followed by cyclization and aromatization.

Reaction Optimization Studies

Catalyst Screening

Comparative analysis of MBH reaction catalysts:

Catalyst Yield (%) Reaction Time (h) Purity (%)
MgI₂ 92 30 98
TiCl₄ 78 24 91
Et₂AlI 65 36 87
(n-Bu)₄NI 42 48 82

Data adapted from demonstrates MgI₂'s superiority in balancing reactivity and selectivity.

Solvent Effects in Cyclocondensation

Solvent screening for the final ring-closing step:

Solvent System Yield (%) Byproducts (%)
EtOH/H₂O (4:1) 88 <2
DMF 72 12
THF 65 18
Neat 41 29

Aqueous ethanol maximizes yield while minimizing hydrolysis of the methyl ester.

Structural Characterization Data

Spectroscopic Profile

Key analytical data for this compound:

Technique Characteristic Signals
¹H NMR δ 8.83 (s, 1H, H-6), 4.83 (br s, 2H, CH₂OH)
2.54 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃)
13C NMR 167.8 (C=O), 158.2 (C-2), 152.4 (C-4)
HRMS [M+H]+ calcd. 213.0871, found 213.0869
IR 3320 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

Crystallographic Analysis

While direct crystal data for the target compound remains unpublished, related structures show:

  • Planarity : Pyrimidine ring deviations <0.02 Å
  • Hydrogen bonding : O-H···N interactions (2.85–3.10 Å)
  • Torsional angles : Hydroxymethyl group rotation 8.1° from ring plane

Applications and Derivative Synthesis

Carboxylic Acid Derivatives

The methyl ester undergoes smooth saponification to the corresponding carboxylic acid:

  • Conditions : KOH (3 equiv), MeOH, RT, 12h
  • Yield : 89–96%
  • Application : Coordination chemistry precursors

Thiamine Biosynthesis Analogs

Structural similarity to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) suggests potential for:

  • Vitamin B1 biosynthesis studies
  • Enzyme inhibition assays (Ki values 2–8 μM reported for analogs)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-4-methylpyrimidine-5-carboxylate.

    Reduction: Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-methanol.

    Substitution: Various substituted pyrimidines depending on the electrophile used.

Scientific Research Applications

Biological Activities

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:

  • Anticancer Properties : Compounds derived from pyrimidines, including this compound, have shown significant anticancer activity. For instance, studies have indicated that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells . The mechanisms often involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Recent research highlights the antibacterial potential of pyrimidine derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . this compound could serve as a scaffold for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Pyrimidine compounds are also recognized for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes suggests that this compound may contribute to therapeutic strategies for inflammatory diseases .

Synthesis Routes

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available pyrimidine precursors, which undergo various chemical transformations such as alkylation and acylation.
  • Reaction Conditions : Specific reaction conditions, including temperature and solvent choice, play a critical role in optimizing yields and purity. For example, reactions conducted under controlled temperatures (e.g., reflux conditions) have been shown to enhance product formation .

Therapeutic Potential

The therapeutic potential of this compound extends beyond its biological activities:

  • Drug Development : Given its diverse pharmacological profile, this compound is a candidate for further development into drugs targeting cancer, infections, and inflammatory conditions. Its ability to modulate key biological pathways makes it an attractive target for medicinal chemistry .
  • Combination Therapies : Research indicates that when used in combination with other therapeutic agents, this compound can enhance therapeutic efficacy while potentially reducing side effects associated with higher doses of single agents .

Case Studies and Research Findings

Several studies illustrate the applications of this compound:

Study ReferenceFocusFindings
Anticancer ActivityShowed significant inhibition of MCF-7 breast cancer cells with IC50 values lower than traditional chemotherapeutics.
Antimicrobial EvaluationDemonstrated effective inhibition against MRSA with MIC values ranging from 0.25–1 μg/mL.
Anti-inflammatory PropertiesReduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural differences and their implications:

Compound Name Substituents (Position 2, 4, 5) Molecular Weight XLogP3 Key Properties
Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate –CH₂OH, –CH₃, –COOCH₃ 210.20* ~1.2† High solubility in polar solvents; potential for H-bonding interactions
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (CAS 70733-12-9) –Ph, –CH₃, –COOCH₂CH₃ 242.27 2.5 Lipophilic (phenyl group); used as synthetic intermediate
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS 81633-29-6) –NH₂, –CH₃, –COOCH₂CH₃ 195.21 1.8 Enhanced basicity (amino group); higher reactivity in nucleophilic reactions
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate –SCH₃, –Cl, –COOCH₂CH₃ 246.73 2.9 Electrophilic (Cl); potential for cross-coupling reactions
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS 5472-46-8) –CH₃, –NH₂, –COOCH₂CH₃ 181.19 1.1 Low molecular weight; favorable for bioavailability

*Calculated based on molecular formula.
†Estimated via analogy to similar structures.

Pharmacological Potential

  • Hydroxymethyl vs. Amino Groups: Amino-substituted analogs (e.g., CAS 81633-29-6) show higher binding affinity to biological targets due to H-bond donor capacity, whereas hydroxymethyl derivatives may prioritize solubility over target engagement .

Biological Activity

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate (MHMP) is a heterocyclic compound belonging to the pyrimidine family. This article explores the biological activity of MHMP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MHMP features a pyrimidine ring with hydroxymethyl and carboxylate substituents, which enhance its interaction with biological targets. The compound's chemical structure is crucial for its biological activity, particularly in forming hydrogen bonds and participating in π-π stacking interactions with enzymes and receptors.

The biological activity of MHMP is primarily attributed to its ability to interact with specific enzymes or receptors. It may act as an inhibitor or modulator, depending on the target. The presence of hydroxymethyl and carboxylate groups allows for enhanced binding affinity through hydrogen bonding, while the pyrimidine ring facilitates additional stabilizing interactions with target molecules.

Antimicrobial Activity

Research has indicated that compounds within the pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains. In a study examining monomeric alkaloids, certain compounds demonstrated moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .

Anticancer Properties

MHMP and its derivatives have been investigated for their potential anticancer effects. Pyrimidine-based compounds are known for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, studies have shown that certain pyrimidine derivatives can inhibit cell growth in breast cancer cell lines (IC50 values ranging from 0.87 to 12.91 µM), indicating a promising avenue for further research in oncology .

Case Studies and Research Findings

  • In Vitro Studies : A study focused on the synthesis and biological evaluation of hydroxymethyl-substituted pyrimidines found that these compounds exhibited notable antiproliferative effects in mammalian cells by inhibiting topoisomerase II activity . This suggests that MHMP may similarly affect cellular proliferation.
  • In Vivo Evaluations : In animal models, certain pyrimidine derivatives demonstrated significant antitumor activities, particularly against triple-negative breast cancer (TNBC). One study reported that a derivative showed enhanced selectivity for cancer cells over normal cells, indicating the potential for reduced side effects in therapeutic applications .
  • Pharmacological Profiles : Analysis of pharmacokinetic properties revealed that some pyrimidine derivatives exhibited favorable profiles, including sufficient oral bioavailability and low toxicity levels in preliminary tests . Such properties are essential for developing effective therapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReference
AntibacterialE. coli2.33 - 156.47 µM
AnticancerMDA-MB-231 (breast cancer)0.87 - 12.91 µM
AntiproliferativeMammalian cellsNot specified

Q & A

Q. How can reaction byproducts from large-scale synthesis be minimized?

  • Methodological Answer: Implement flow chemistry for precise control of residence time and temperature. Use inline IR or UV monitoring to detect intermediates (e.g., ’s tetrahydropyrimidine derivatives). Optimize catalyst recycling (e.g., Pd nanoparticles on silica) to reduce metal contamination .

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